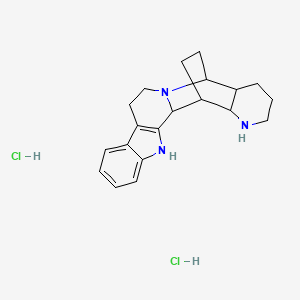

Nitrarine dihydrochloride

Description

Nitrarine dihydrochloride (C₂₀H₂₅N₃·2HCl, molecular weight 380.35 g/mol, CAS 20069-05-0) is a bioactive alkaloid derived from plants of the Zygophyllaceae family. It exhibits multifunctional pharmacological properties, including hypotensive, spasmolytic, coronary vasodilatory, and sedative effects, particularly in experimental arrhythmia models . Its antiarrhythmic action is attributed to membrane stabilization and coronary dilation, making it 3–4 times more potent than Novocainamide and Quinidine, with a duration of effect 2–5 times longer .

Properties

Molecular Formula |

C20H27Cl2N3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride |

InChI |

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H |

InChI Key |

AJFJKGLXKPEJMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrarine dihydrochloride involves the dehydrogenation of the alkaloid nitrarine with selenium, resulting in the formation of 3-(quinolin-8′-yl)-β-carboline and 3-(5′, 6′, 7′, 8′-tetrahydroquinolin-8′-yl)-β-carboline . The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves the extraction of nitrarine from plants of the Nitraria genus, followed by chemical modification to produce the dihydrochloride salt. This process includes purification steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Synthetic Pathway and Cyclization

Nitrarine is synthesized via cyclization of an achiral intermediate (4) in aqueous solution, producing a mixture of natural nitramidine (17) and its stereoisomer (18). This process involves:

-

Michael addition to form intermediates A and B.

-

Iminelenamine isomerization , allowing thermodynamic equilibration between A and B .

The isomer ratio (e.g., 72:28 in analogous glutarimide ring closures) reflects steric constraints favoring cis configurations at the C15-C20 bond .

Reduction of Nitramidine to Nitrarine

The final step involves reducing the C3-N4 iminium bonds in nitramidine (17) and its 15,20-epimer (18) to yield nitrarine isomers. Reaction outcomes depend on the reducing agent:

Table 1: Reduction of Nitramidine (17)

| Reagent | Nitrarine (1) Yield | Isonitrarine (2) Yield |

|---|---|---|

| Sodium borohydride | 85% | 15% |

| Zinc in HCl | 40% | 60% |

| L-Selectride | 50% | 50% |

Table 2: Reduction of 15,20-Epinitramidine (18)

| Reagent | 15,20-Epinitrarine (3b) Yield | 3,15,20-Epinitrarine (3a) Yield |

|---|---|---|

| Sodium borohydride | 88% | 12% |

| Zinc in HCl | 29% | <5% |

| L-Selectride | <5% | >95% |

Key observations:

-

Steric effects dominate in the reduction of 15,20-epinitramidine (18), with L-Selectride favoring hydrogenation from the β-face .

-

Sodium borohydride preferentially yields nitrarine (1), while zinc/HCl shifts selectivity toward isonitrarine (2) .

Mechanistic Insights

-

Reduction pathways involve nucleophilic attack on iminium intermediates, influenced by hydrogen bonding and steric hindrance .

-

Thermodynamic control during cyclization dictates isomer distribution, with trans configurations at C15-C20 being energetically unfavorable .

Side Reactions and Byproducts

-

Unreacted intermediates (e.g., residual nitramidine) are observed under suboptimal conditions .

-

Oxidative degradation can occur if reaction vessels are exposed to air, necessitating inert atmospheres for high-purity yields .

Physicochemical Stability

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other β-carboline derivatives.

Biology: Investigated for its effects on cellular processes and potential as an antiviral agent.

Medicine: Explored for its antihypertensive, sedative, antispastic, and spasmolytic properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of nitrarine dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various physiological processes. For example, its antihypertensive effect is achieved through the relaxation of vascular smooth muscles, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Pharmacological Activity and Efficacy

Antiviral Activity

At concentrations of 2.5–10 μM, it reduces viral infection rates comparably to other dihydrochloride compounds like Emetine dihydrochloride and Tetrandrine (, Subfigure B).

Anti-Cancer Activity

Vanoxerine shows IC₅₀ values of 3.79 μM (QGY7703 cells) and 4.04 μM (Huh7 cells), comparable to other CDK inhibitors like Fluspirilene (IC₅₀: 3.46–4.01 μM) and Adapalene (IC₅₀: 4.43–7.14 μM) . Nitrarine’s lack of reported IC₅₀ in cancer models highlights its niche in cardiovascular research.

Antiarrhythmic Potency

Compared to classical antiarrhythmics:

Chemical and Structural Properties

Dihydrochloride salts enhance solubility and stability. Key comparisons:

Mechanism of Action Diversity

- This compound : Dual mechanism targeting ion channels (membrane stabilization) and vascular tone (coronary dilation) .

- Vanoxerine dihydrochloride: Inhibits CDK2/4/6, disrupting cell cycle progression in cancer .

- Emetine dihydrochloride : Inhibits protein synthesis by binding to ribosomal RNA, effective against protozoa and viruses .

- Trientine dihydrochloride : Chelates copper, used in metabolic disorders .

Q & A

Q. What are the key chemical characteristics of nitrarine dihydrochloride, and how do they influence experimental design?

this compound is a salt formed by the reaction of nitrarine (a benzylisoquinoline alkaloid) with two equivalents of hydrochloric acid, resulting in improved solubility and stability for in vitro assays. To confirm the 2:1 stoichiometry of the hydrochloride salt, researchers should employ elemental analysis (CHNS/O) or nuclear magnetic resonance (NMR) to quantify chloride ion content . This ratio is critical for accurate molarity calculations in dose-response studies, as deviations may alter bioavailability or toxicity profiles.

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability in research settings?

Store this compound in a tightly sealed, corrosion-resistant container at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Prior to use, equilibrate the compound to room temperature in a desiccator to minimize moisture uptake. Handling should occur in a fume hood with nitrile gloves and protective eyewear, as prolonged exposure to hydrochloride salts may irritate mucous membranes .

Q. How can researchers assess the purity of this compound batches, and what analytical methods are most reliable?

Batch purity (>95%) should be verified via high-performance liquid chromatography (HPLC) with UV detection at 280 nm (typical absorbance for aromatic alkaloids). Cross-reference results with a Certificate of Analysis (COA) provided by the supplier, ensuring retention time and peak symmetry align with reference standards. For impurities, mass spectrometry (LC-MS) can identify degradation byproducts, such as dehydroxylated derivatives, which may confound antiviral activity assays .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s antiviral efficacy against divergent viral strains?

Use a multi-strain approach (e.g., HTNV-G, ANDV-G) with serial dilutions (e.g., 2.5–10 µM) to capture concentration-dependent effects on viral entry, as demonstrated in plaque reduction assays . Include parallel controls with monensin sodium salt (a known viral entry inhibitor) to validate assay sensitivity. Normalize infection rates to untreated controls and calculate IC₅₀ values using nonlinear regression models (e.g., four-parameter logistic curve). Replicate experiments across ≥3 biological replicates to account for inter-assay variability .

Q. How can researchers address contradictory data on this compound’s antiviral efficacy across different experimental models?

Discrepancies may arise from strain-specific viral entry mechanisms or differences in cell-line susceptibility (e.g., Vero E6 vs. Huh-7). To resolve this, perform comparative studies using isogenic viral variants engineered with single-glycoprotein mutations. Pair these with flow cytometry to quantify cell-surface receptor binding affinity. Additionally, validate findings using orthogonal methods, such as pseudotyped virus neutralization assays, to isolate entry-specific effects from post-entry confounding factors .

Q. What methodologies are suitable for elucidating this compound’s mechanism of action as a viral entry inhibitor?

Employ time-of-addition assays to pinpoint the stage of inhibition (e.g., pre-attachment vs. post-internalization). Pre-incubate the compound with virions or host cells separately, then quantify residual infectivity. For molecular target identification, use surface plasmon resonance (SPR) to screen interactions between this compound and viral glycoproteins (e.g., HTNV-G). Complementary mutagenesis studies can identify critical binding residues, while cryo-EM may visualize compound-induced conformational changes in viral envelopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.